molecular formula C10H13BrClNO B6209335 (2S)-2-(4-bromophenyl)morpholine hydrochloride CAS No. 1131220-34-2

(2S)-2-(4-bromophenyl)morpholine hydrochloride

Cat. No. B6209335
CAS RN: 1131220-34-2
M. Wt: 278.6
InChI Key:
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Description

(2S)-2-(4-bromophenyl)morpholine hydrochloride, also known as 4-bromo-2-morpholinobenzene hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 320.63 g/mol, and is soluble in water, ethanol, and methanol. This compound is used in a range of scientific fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

(2S)-2-(4-bromophenyl)morpholine hydrochloride is used in a variety of scientific research applications. It is used in organic synthesis to prepare a range of compounds, including polymers, pharmaceuticals, and agrochemicals. It is also used in biochemistry as a substrate for enzymes, and in pharmacology as an inhibitor of various proteins and enzymes.

Mechanism of Action

The mechanism of action of (2S)-2-(4-bromophenyl)morpholine hydrochloride is not fully understood. However, it is thought to bind to certain proteins and enzymes, inhibiting their activity. It is also thought to interact with certain receptors in the body, altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(4-bromophenyl)morpholine hydrochloride are not well understood. However, it is thought to interact with certain proteins and enzymes in the body, resulting in altered biochemical and physiological activity. It is also thought to interact with certain receptors in the body, resulting in altered activity.

Advantages and Limitations for Lab Experiments

The use of (2S)-2-(4-bromophenyl)morpholine hydrochloride in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and is soluble in a variety of solvents. It is also relatively stable, making it suitable for a range of experiments. However, there are also some limitations to its use. It can be toxic in high doses, and can cause irritation if it comes into contact with the skin or eyes.

Future Directions

There are a number of potential future directions for (2S)-2-(4-bromophenyl)morpholine hydrochloride. It could be used in the synthesis of new compounds, such as polymers, pharmaceuticals, and agrochemicals. It could also be used in the development of new drugs, as an inhibitor of various proteins and enzymes. Additionally, it could be used to study the biochemical and physiological effects of certain proteins and enzymes, as well as the effects of certain receptors in the body. Finally, it could be used to study the toxicity of certain compounds and to investigate the potential for drug-drug interactions.

Synthesis Methods

The synthesis of (2S)-2-(4-bromophenyl)morpholine hydrochloride begins with the reaction of 4-bromobenzene and morpholine in the presence of a base. This reaction produces (2S)-2-(4-bromophenyl)morpholine hydrochloriderpholinobenzene, which is then treated with hydrochloric acid to produce (2S)-2-(4-bromophenyl)morpholine hydrochloride. This synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(4-bromophenyl)morpholine hydrochloride involves the reaction of 4-bromobenzaldehyde with morpholine followed by reduction of the resulting Schiff base to yield the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "morpholine", "reducing agent", "solvent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde in a suitable solvent.", "Step 2: Add morpholine to the reaction mixture and stir at room temperature for several hours to form a Schiff base.", "Step 3: Add a reducing agent to the reaction mixture and stir until the Schiff base is reduced to the target compound.", "Step 4: Acidify the reaction mixture with hydrochloric acid to obtain the hydrochloride salt of the target compound.", "Step 5: Isolate and purify the product by standard techniques such as filtration, washing, and recrystallization." ] }

CAS RN

1131220-34-2

Product Name

(2S)-2-(4-bromophenyl)morpholine hydrochloride

Molecular Formula

C10H13BrClNO

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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